N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
This compound features a triazoloquinoxaline core fused with a sulfanyl-acetamide moiety and a 3-methoxyphenylmethyl group. The triazoloquinoxaline system is a heterocyclic scaffold known for its pharmacological relevance, while the sulfanyl linkage may enhance binding affinity through sulfur-mediated interactions .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-23-24-19-20(22-16-8-3-4-9-17(16)25(13)19)28-12-18(26)21-11-14-6-5-7-15(10-14)27-2/h3-10H,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIQHZLKHHSFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazoloquinoxaline core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinoxaline core is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 2: Structural Features and Implications
Key Differences :
- Heterocyclic Core: The triazoloquinoxaline in the target compound may offer enhanced π-π stacking and hydrogen bonding vs. quinazolinones () or simple triazoles () .
Physical and Chemical Properties
- Molecular Weight: The target compound’s molecular weight is estimated at ~450–470 g/mol, comparable to (437.56 g/mol) but lighter than ’s quinazolinone derivatives .
- Solubility : The 3-methoxy group may reduce aqueous solubility vs. acetamido-substituted analogs (), necessitating formulation optimization .
Biological Activity
N-[(3-METHOXYPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure can be broken down into two main components: a methoxyphenyl group and a triazoloquinoxaline moiety linked by a sulfanyl group. The synthesis involves several steps including the formation of the triazoloquinoxaline derivative followed by the introduction of the methoxyphenyl and sulfanyl groups.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds derived from quinoxaline structures have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Quinoxaline Derivative 1 | HCT-116 | 1.9 | |
| Quinoxaline Derivative 2 | MCF-7 | 2.3 | |
| Doxorubicin (Control) | HCT-116 | 3.23 |
These findings indicate that this compound may exhibit similar or enhanced anticancer activity.
Antiviral Activity
In addition to anticancer properties, quinoxaline derivatives have been evaluated for their antiviral activity. One study reported that certain quinoxaline compounds demonstrated protective effects against Tobacco Mosaic Virus (TMV), with effective concentrations significantly lower than traditional antiviral agents.
These results suggest that the compound may possess antiviral properties worth further investigation.
The biological activity of this compound is likely attributed to its ability to interfere with cellular pathways involved in proliferation and survival. Quinoxalines are known to modulate various signaling pathways related to cancer cell growth and apoptosis.
Case Studies
Several case studies have documented the efficacy of quinoxaline derivatives:
- Study on HCT-116 Cells : A study found that a related quinoxaline compound induced apoptosis in colorectal cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics.
- MCF-7 Cell Line Study : Another investigation reported potent cytotoxic effects on breast cancer cells, indicating a promising avenue for developing targeted therapies using this compound.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Condensation of 3-methoxybenzylamine with chloroacetyl chloride in dioxane at 20–25°C, followed by neutralization and recrystallization (ethanol-DMF mixture) .
- Step 2 : Coupling of the triazoloquinoxaline sulfhydryl intermediate via nucleophilic substitution. Optimize pH (7–8) and temperature (60–80°C) to prevent byproducts .
- Key Reagents : Triethylamine (base catalyst), chloroacetyl chloride, and sulfur-containing intermediates.
- Yield Optimization : Use continuous flow reactors for controlled mixing and reduced side reactions .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and triazoloquinoxaline proton environments (δ 7.5–8.5 ppm for aromatic protons) .
- IR : Validate sulfanyl (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; purity >95% required for biological assays .
Q. What preliminary biological screening methods are recommended?
- Methodological Answer :
- In Vitro Assays :
- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ < 10 µM suggests potency) .
- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC ≤ 25 µg/mL considered active) .
- Target Binding : Molecular docking with triazoloquinoxaline-binding enzymes (e.g., kinase inhibitors) using AutoDock Vina .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity) .
- Control Variables : Account for differences in cell culture conditions (e.g., serum concentration, passage number) .
- Structural Confounders : Verify substituent effects; e.g., methoxy groups enhance lipophilicity (logP > 3.0), altering membrane permeability .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic Substitution : Replace methoxyphenyl with halogenated (e.g., Cl, F) or alkyl groups to assess electronic/steric effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) .
- Data Table :
| Derivative | R Group | IC₅₀ (µM) | logP |
|---|---|---|---|
| Parent | OCH₃ | 8.2 | 3.1 |
| Derivative A | Cl | 5.7 | 3.5 |
| Derivative B | CH₃ | 12.4 | 2.8 |
Q. How to assess environmental fate and ecotoxicological risks?
- Methodological Answer :
- Degradation Studies :
- Hydrolysis: Incubate at pH 4–9 (50°C, 7 days); monitor via LC-MS for breakdown products (e.g., quinoxaline derivatives) .
- Photolysis: Expose to UV light (λ = 254 nm) in aqueous media; quantify half-life .
- Ecotoxicology :
- Daphnia magna : 48-h acute toxicity (EC₅₀ < 1 mg/L indicates high hazard) .
- QSAR Modeling : Predict bioaccumulation using EPI Suite (BCF > 5000 suggests high risk) .
Q. What advanced analytical methods can elucidate metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism :
- Liver Microsomes : Incubate with human CYP3A4/CYP2D6 isoforms; identify metabolites via UPLC-QTOF-MS .
- Isotope Labeling : Synthesize ¹³C-labeled acetamide moiety to track metabolic cleavage .
- Data Interpretation : Use MetaboLynx (Waters) for metabolite annotation and pathway mapping .
Methodological Best Practices
- Handling Data Contradictions : Replicate experiments in triplicate with independent batches; apply ANOVA (p < 0.05) to confirm significance .
- Crystallography : Perform single-crystal XRD to resolve ambiguities in triazoloquinoxaline ring conformation (e.g., torsion angles < 10° for planarity) .
- Computational Validation : Cross-validate DFT-calculated HOMO/LUMO energies with experimental cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
